molecular formula C10H7N3OS2 B3000162 2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol CAS No. 1273577-58-4

2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol

Cat. No. B3000162
CAS RN: 1273577-58-4
M. Wt: 249.31
InChI Key: CAMDCEVVAUBQHD-UHFFFAOYSA-N
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Description

“2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is a heterocyclic compound . It is characterized by the presence of pyrido, thieno, and pyrimidin rings in its structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines were refluxed with various amines to obtain the relevant pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-amines . Further, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings .


Molecular Structure Analysis

The molecular structure of “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is characterized by the presence of pyrido, thieno, and pyrimidin rings . The docking analysis of the most active compounds was also performed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” include refluxing the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines with various amines . This is followed by the cyclization of some amines under the action of phosphorus oxychloride .

Mechanism of Action

While the exact mechanism of action of “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is not clear, it is known that demethylating agents may reactivate tumor suppressor genes aberrantly methylated in tumor cells, leading to the inhibition of tumor growth .

Future Directions

The future directions for the research on “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” could include further studies on its antitumor activity and the development of new heterocyclic systems .

properties

IUPAC Name

4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS2/c1-15-10-12-6-5-3-2-4-11-9(5)16-7(6)8(14)13-10/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDCEVVAUBQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol

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